4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
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Overview
Description
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is a pyridinium derivative known for its unique structural and functional properties. This compound consists of a pyridinium cation and an iodide anion, and it is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities .
Preparation Methods
The synthesis of 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The compound can be recrystallized from methanol to achieve high purity .
Chemical Reactions Analysis
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Hydrogen Bonding: The compound forms hydrogen bonds with other molecules, which can influence its reactivity and stability.
Scientific Research Applications
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound’s ability to form hydrogen bonds and its amphiphilic nature contribute to its antimicrobial activity .
Comparison with Similar Compounds
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide can be compared with other similar compounds, such as:
- (E)-2-[4-(dimethylamino)styryl]-1-methylpyridinium triiodide
- 2-[(E)-4-(diethylamino)styryl]-1-methyl-pyridinium iodide
- (E)-1-methyl-2-styrylpyridinium iodide
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate
These compounds share similar structural features but differ in their substituents and anions, which can influence their chemical and biological properties .
Properties
CAS No. |
138048-67-6 |
---|---|
Molecular Formula |
C16H19IN2 |
Molecular Weight |
366.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-7-5-4-6-15(16)9-8-14-10-12-18(3)13-11-14;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
IDZUEKGRPSCLGV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2N(C)C.[I-] |
Origin of Product |
United States |
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